4-Chloro-2-methylbenzoyl chloride

Descripción general

Descripción

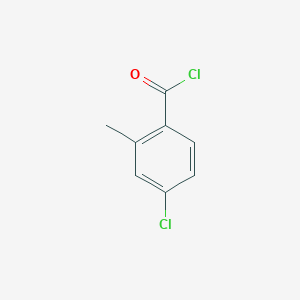

4-Chloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The final product is usually obtained through distillation and crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloro-2-methylbenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 4-chloro-2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction is usually performed in aqueous or alcoholic solutions under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

4-Chloro-2-methylbenzoic acid: Formed from hydrolysis.

4-Chloro-2-methylbenzyl alcohol: Formed from reduction

Aplicaciones Científicas De Investigación

Synthetic Applications

4-Chloro-2-methylbenzoyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : It can undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles, leading to the formation of substituted benzoyl derivatives.

- Acylation Reactions : The compound can act as an acylating agent in the synthesis of amides and esters.

- Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Drug Development : It is used as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit certain enzymes, making it a candidate for developing enzyme inhibitors.

Agrochemical Applications

The compound is also significant in the agrochemical industry:

- Herbicide Development : It is utilized in synthesizing herbicides such as 4-chloro-2-methylphenoxyacetic acid (MCPA), which controls dicotyledonous weeds in cereals and grasslands. The chlorinated derivatives enhance herbicidal activity due to their ability to mimic plant hormones.

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that it has antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Case Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential use in developing new antimicrobial agents. -

Synthesis of Herbicides :

Research on the synthesis of MCPA from this compound demonstrated effective methods for producing herbicides with high yields and purity. This process involved chlorination and subsequent reactions to achieve the desired herbicidal properties. -

Toxicological Studies :

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Findings indicate that while there are some risks associated with exposure, proper handling and usage protocols can mitigate these concerns.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

4-Chloro-2-methylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

Benzoyl chloride: The parent compound, which lacks the chlorine and methyl substituents.

4-Chlorobenzoyl chloride: Contains a chlorine substituent at the 4-position but lacks the methyl group.

2-Methylbenzoyl chloride: Contains a methyl substituent at the 2-position but lacks the chlorine atom.

The presence of both chlorine and methyl substituents in this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Chloro-2-methylbenzoyl chloride, with the chemical formula CHClO and CAS number 21900-44-7, is an important compound in organic chemistry and has garnered interest for its potential biological activities. This article summarizes the synthesis, characterization, and biological activities of this compound, drawing from diverse research studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including Friedel-Crafts acylation reactions. The characterization of this compound typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound may inhibit microbial growth effectively at relatively low concentrations, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines, which is critical for managing inflammatory diseases.

Case Studies

- Antibacterial Efficacy Study : A recent study assessed the antibacterial efficacy of various derivatives of this compound. The results indicated that modifications to the chlorinated aromatic ring enhanced antibacterial activity against resistant strains of bacteria.

- Toxicological Assessment : Toxicological evaluations revealed that while the compound showed some cytotoxic effects at high concentrations, it was generally well-tolerated at therapeutic doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 200 mg/kg/day based on repeated dose toxicity studies in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through its structure-activity relationship (SAR). The presence of the chloro group at the para position significantly enhances its reactivity and interaction with biological targets. Researchers have identified that modifications to the benzoyl moiety can lead to improved activity profiles against specific pathogens.

Propiedades

IUPAC Name |

4-chloro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMMYWJFPYTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511350 | |

| Record name | 4-Chloro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-44-7 | |

| Record name | 4-Chloro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.